molecular formula C22H20N2 B13099934 2-(2-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole CAS No. 872682-07-0

2-(2-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole

Cat. No.: B13099934
CAS No.: 872682-07-0
M. Wt: 312.4 g/mol
InChI Key: CROLDZCZQVJEJI-UHFFFAOYSA-N
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Description

2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole is an organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylbenzyl bromide and p-tolyl hydrazine.

    Formation of Indazole Core: The key step involves the cyclization of these starting materials to form the indazole core. This can be achieved through a condensation reaction under acidic or basic conditions.

    Substitution Reactions: The final step involves the substitution of the appropriate groups onto the indazole core to yield the desired compound.

Industrial Production Methods

Industrial production of 2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as hydrazines or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylbenzyl)-3-phenyl-2H-indazole
  • 2-(2-methylbenzyl)-3-(4-methylphenyl)-2H-indazole
  • 2-(2-methylbenzyl)-3-(3-tolyl)-2H-indazole

Uniqueness

2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

872682-07-0

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2-[(2-methylphenyl)methyl]indazole

InChI

InChI=1S/C22H20N2/c1-16-11-13-18(14-12-16)22-20-9-5-6-10-21(20)23-24(22)15-19-8-4-3-7-17(19)2/h3-14H,15H2,1-2H3

InChI Key

CROLDZCZQVJEJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=CC=C4C

Origin of Product

United States

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